4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid
Overview
Description
4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₀O₄. This compound features a cyclohexane ring substituted with a carboxylic acid group and a methoxy group attached to an oxolan (tetrahydrofuran) ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane-1-carboxylic acid and oxolan-2-ylmethanol.
Reaction Steps: The carboxylic acid group is activated, often using reagents like thionyl chloride, to form an acid chloride. This acid chloride is then reacted with oxolan-2-ylmethanol under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Cyclohexanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the methoxy group and oxolan ring.
Oxolan-2-ylmethanol: Lacks the cyclohexane ring and carboxylic acid group.
Tetrahydrofuran derivatives: Similar oxolan ring but different substituents.
Uniqueness: The combination of the cyclohexane ring with the oxolan ring and carboxylic acid group makes this compound unique. It offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of 4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h9-11H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNDBBRCOQJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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